N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate by reacting 4-methoxyaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole.
Coupling Reaction: The benzotriazole intermediate is then coupled with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Thioamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers and stabilizers.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety is known to interact with metal ions and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the benzodioxine ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-1,3-benzodioxole-5-carboxamide
- N-(2-ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-(3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is unique due to its combination of a benzotriazole moiety with a benzodioxine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C23H19N5O4S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[[2-(4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C23H19N5O4S/c1-30-17-6-4-16(5-7-17)28-26-18-8-3-15(13-19(18)27-28)24-23(33)25-22(29)14-2-9-20-21(12-14)32-11-10-31-20/h2-9,12-13H,10-11H2,1H3,(H2,24,25,29,33) |
InChI Key |
MMKHNMXEUHUDBE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.